molecular formula C7H7N3O2 B1202270 2,6-Pyridinedicarboxamide CAS No. 4663-97-2

2,6-Pyridinedicarboxamide

Cat. No. B1202270
CAS RN: 4663-97-2
M. Wt: 165.15 g/mol
InChI Key: UUVCRNTVNKTNRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Pyridinedicarboxamide derivatives involves various chemical reactions, including the condensation of pyridine-2,6-dicarbonyl dichloride with different reactants. For example, the synthesis of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides has been characterized using spectroscopic techniques and X-ray diffraction, revealing insights into their molecular structures and optical properties (Li et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR have been crucial in determining the molecular structure of 2,6-Pyridinedicarboxamide and its derivatives. These studies unveil the presence of a strong hydrogen bonding network and the effects of substituents on the molecule's extended structure and bonding patterns (Marlin, Olmstead, & Mascharak, 2000).

Scientific Research Applications

1. Ethylene Oligomerization

2. Synthesis of Polyurethane Urea

  • Summary of Application: 2,6-Pyridinedicarboxamide is introduced into the main chains of linear and crosslinked polyurethanes .
  • Methods of Application: These materials were synthesized using the same soft block (Terathane 1400) and different hard blocks via a two-step polymerization method .
  • Results: The obtained polyurethane matrix structure was characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane and amide groups. These heterocyclic polyurethanes also exhibit improved thermal stability compared with conventional polyurethanes .

3. Transition Metal Ligand

  • Summary of Application: 2,6-Pyridinedicarboxamide is an excellent tridentate ligand for transition metals such as Copper (Cu 2+) and Nickel (Ni 2+) .
  • Methods of Application: The ligand can be used to form complexes with these metals, which can then be used in various chemical reactions .
  • Results: The specific results or outcomes obtained would depend on the particular reaction or process in which these metal-ligand complexes are used .

4. Preparation of Molecular Turnstiles

  • Summary of Application: 2,6-Pyridinedicarboxamide may be used in the preparation of new molecular turnstiles based on Tin-porphyrin derivatives .
  • Methods of Application: The specific methods of application would involve the synthesis of these molecular turnstiles, which would likely involve complex organic synthesis procedures .
  • Results: The specific results or outcomes obtained would depend on the particular properties and applications of these molecular turnstiles .

5. Ion Recognition

  • Summary of Application: 2,6-Pyridinedicarboxamide is used in the synthesis of new amides derived from propeller-like tris(2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride .
  • Methods of Application: These amides bind divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .
  • Results: The introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamides .

6. Synthesis of Heterocyclic Polyurethane Materials

  • Summary of Application: 2,6-Pyridinedicarboxamide is introduced into the main chains of linear and crosslinked polyurethanes .
  • Methods of Application: These materials were synthesized using the same soft block (Terathane 1400) and different hard blocks via a two-step polymerization method .
  • Results: The obtained polyurethane matrix structure was characterized through fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups . These heterocyclic polyurethanes also exhibit improved thermal stability compared with conventional polyurethanes .

Safety And Hazards

2,6-Pyridinedicarboxamide has hazard statements H315 - H319 - H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The introduction of 2,6-Pyridinedicarboxamide into the main chains of linear and crosslinked polyurethanes is an attractive way to study structure–property relationships . Future research may focus on the development of self-healing materials .

properties

IUPAC Name

pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVCRNTVNKTNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357532
Record name 2,6-Pyridinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-Pyridinedicarboxamide

CAS RN

4663-97-2
Record name 2,6-Pyridinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4663-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Pyridinedicarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Pyridinedicarboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
741
Citations
MP Brandi-Blanco, D Choquesillo-Lazarte… - Inorganic Chemistry …, 2005 - Elsevier
The compound (2,6-pyridine-dicarboxamide)(2,6-pyridine-dicarboxylato)copper(II) dihydrate ([Cu(pdc)(pdcam)]·2H 2 O, compound 1) has been synthesised by reaction of Cu 2 (CO 3 )(…
Number of citations: 17 www.sciencedirect.com
DS Marlin, MM Olmstead, PK Mascharak - Journal of Molecular Structure, 2000 - Elsevier
The small organic molecule pyridine-2,6-dicarboxamide, although known in the literature for some time, exhibits interesting and previously unexplored intermolecular and …
Number of citations: 32 www.sciencedirect.com
D Wang, SV Lindeman… - European Journal of …, 2013 - Wiley Online Library
The significance of second‐sphere interactions in synthetic catalysts and metalloenzyme active sites has encouraged the development of ligand frameworks capable of supporting …
SR Mo, JC Lai, KY Zeng, DP Wang, CH Li, JL Zuo - Polymer Chemistry, 2019 - pubs.rsc.org
In order to understand the mechanical and self-healing properties of polymers cross-linked by Fe(III)-2,6-pyridinedicarboxamide (pdca) coordination complexes, herein we performed …
Number of citations: 19 pubs.rsc.org
J Zhang, S Liu, A Li, H Ye, Z Li - New Journal of Chemistry, 2016 - pubs.rsc.org
N,N′-Bis(2,6-R-phenyl)-2,6-pyridinedicarboxamides (L: R = Cl, L1; R = F, L2; R = H, L3; R = Me, L4; R = Et, L5; R = iPr, L6) were designed as neutral ligands, and the corresponding …
Number of citations: 20 pubs.rsc.org
S Oprea, VO Potolinca, CD Varganici - RSC advances, 2016 - pubs.rsc.org
Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure - RSC Advances (RSC Publishing) DOI:10.1039/C6RA23660J Royal Society …
Number of citations: 14 pubs.rsc.org
SD Bonsall, M Houcheime, DA Straus… - Chemical …, 2007 - pubs.rsc.org
The synthesis of two optical isomers of N,N′-bis(1-phenylethyl)-2,6-pyridinedicarboxamide and the constant circularly polarized luminescence (CPL) activity of their acetonitrile …
Number of citations: 58 pubs.rsc.org
Y Furusho, T Matsuyama, T Takata, T Moriuchi… - Tetrahedron letters, 2004 - Elsevier
A new protocol for the high yield synthesis of interlocked molecules is described. Palladium(II) complex including a 2,6-pyridinedicarboxamide-based tridentate macrocycle 2 was …
Number of citations: 72 www.sciencedirect.com
KB Gudasi, RV Shenoy, RS Vadavi, SA Patil - Spectrochimica Acta Part A …, 2006 - Elsevier
Trinuclear lanthanide complexes of the formula [Ln 3 (PPDA)(NO 3 ) 6 (H 2 O) 2 ]·NO 3 ·2H 2 O where Ln=La(III), Pr(III), Sm(III), Nd(III), Eu(III) Gd(III) Tb(III), Dy(III) and Y(III); H 2 PPDA=N,…
Number of citations: 21 www.sciencedirect.com
Y Shao, X Sheng, Y Li, ZL Jia, JJ Zhang… - Bioconjugate …, 2008 - ACS Publications
Novel cleft molecule pyridine-2,6-dicarboxamide appending two guanidinoethyl group side arms (Gua) was synthesized. The interactions of the cleft molecule in the absence of copper(II…
Number of citations: 52 pubs.acs.org

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